Motolimod - 926927-61-9

Motolimod

Catalog Number: EVT-275173
CAS Number: 926927-61-9
Molecular Formula: C28H34N4O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Motolimod (VTX-2337) is a selective small-molecule agonist of Toll-like receptor 8 (TLR8) [, ]. It functions as an immunostimulatory agent, primarily in the context of cancer immunotherapy research [, , ].

Mechanism of Action

Motolimod exerts its effects by selectively binding to TLR8, a pattern recognition receptor primarily expressed in endosomal compartments of myeloid cells like monocytes, macrophages, and dendritic cells [, ]. This binding triggers downstream signaling pathways, primarily through nuclear factor-κB (NF-κB), leading to the production of:

  • Pro-inflammatory cytokines: Such as TNF-α, IL-1β, IL-6, IL-12, and IFNγ [, ]. These cytokines play a crucial role in promoting an inflammatory tumor microenvironment and enhancing anti-tumor immune responses.
  • Chemokines: Like MCP-1 and MIP1-β [], which attract immune effector cells to the tumor site.
  • Natural Killer (NK) Cells: Motolimod enhances NK cell activation and cytotoxicity, augmenting their ability to target and kill tumor cells, particularly in conjunction with antibody-dependent cell-mediated cytotoxicity (ADCC) mechanisms [, ].
  • Myeloid-Derived Suppressor Cells (MDSCs): Motolimod selectively targets and reduces the monocytic MDSC population, either by inducing their apoptosis or promoting their differentiation into mature antigen-presenting cells [, ]. This depletion of immunosuppressive MDSCs further enhances anti-tumor immunity.
  • T Cells: Motolimod indirectly promotes T cell responses by:
    • Reducing Treg cell activity and suppressive marker expression [].
    • Increasing EGFR-specific T cell proliferation and infiltration into tumors [].
Applications

Preclinical Studies:

  • Syngeneic and Xenograft Tumor Models: Demonstrated significant tumor growth suppression by Motolimod as a single agent and enhanced efficacy when combined with chemotherapy or PD-1 monoclonal antibody therapy []. Notably, complete tumor regression was observed in some immune-competent mouse models [].

Clinical Trials:

    • Phase Ib trial: Showed that Motolimod combined with Cetuximab was safe and well-tolerated, with promising anti-tumor activity and robust pharmacodynamic responses, including increased NK cell activation and cytokine production [].
    • Phase II trial (Active8): While the addition of Motolimod to standard chemotherapy plus Cetuximab did not improve progression-free survival (PFS) or overall survival (OS) in the overall intent-to-treat population, significant benefits were observed in HPV-positive patients and those experiencing injection site reactions [].
    • Neoadjuvant Phase Ib trial: Demonstrated that Motolimod plus Cetuximab enhanced T-cell infiltration into tumors, decreased MDSCs, and increased M1 macrophages within the tumor microenvironment [].
  • Ovarian Cancer:

    • Phase Ib trial: Showed encouraging results with the combination of Motolimod and PLD, with manageable toxicity and promising anti-tumor activity [].
    • Phase II trial: While the addition of Motolimod to PLD did not significantly improve OS or PFS in the overall study population, subset analyses suggested potential benefits in patients experiencing injection site reactions and those exhibiting specific in vitro immune responses to TLR8 stimulation [].

Imiquimod

Compound Description: Imiquimod is an imidazoquinoline compound with potent immunostimulatory properties. It is FDA-approved for the topical treatment of actinic keratosis and genital warts. Imiquimod acts as a Toll-like receptor 7 (TLR7) agonist, triggering immune responses primarily in plasmacytoid dendritic cells [].

Resiquimod (R848)

Compound Description: Resiquimod is another second-generation imidazoquinoline derivative, similar to imiquimod. It functions as a dual agonist of both TLR7 and TLR8, inducing immune responses through the activation of these receptors [].

DN-A1

Compound Description: DN-A1 is a novel TLR8 agonist identified in preclinical studies. It demonstrates higher potency and superior in vitro and in vivo biological activity compared to motolimod. Notably, DN-A1 consistently induces skin injection site reactions (ISR) in animal models, a phenomenon associated with survival benefit in motolimod clinical trials [].

Relevance: DN-A1 represents a potential best-in-class TLR8 agonist with improved characteristics compared to motolimod. Its stronger potency, favorable pharmacokinetic profile, and ability to induce ISR highlight its potential for enhanced therapeutic efficacy [].

Pegylated liposomal doxorubicin (PLD)

Compound Description: PLD is a chemotherapeutic agent that induces immunogenic cell death. It encapsulates doxorubicin within a liposomal carrier, enhancing its delivery and reducing toxicity [].

Relevance: While not structurally related to motolimod, PLD is highly relevant as a combination therapy partner. Preclinical studies and clinical trials have investigated the synergistic potential of motolimod and PLD in treating ovarian cancer. PLD's ability to induce immunogenic cell death complements motolimod's immune activation properties, potentially leading to enhanced antitumor responses [, ].

BMS-1 NP

Compound Description: BMS-1 NP is a small-molecule nanoinhibitor of the programmed death-ligand 1 (PD-L1) immune checkpoint. It effectively blocks the PD-1/PD-L1 pathway, enhancing anti-tumor immune responses [].

Relevance: Though structurally unrelated to motolimod, BMS-1 NP represents a relevant combination partner in chemo-immunotherapy. Studies demonstrate synergistic effects when combining BMS-1 NPs with DTX@VTX NPs (a core-shell nanomedicine containing docetaxel and motolimod). This combination effectively reshapes the immunosuppressive tumor microenvironment, leading to enhanced anti-tumor activity [].

Docetaxel (DTX)

Relevance: While not structurally related to motolimod, docetaxel is a relevant component in the core-shell nanomedicine DTX@VTX NPs. This formulation combines docetaxel and motolimod for synergistic chemo-immunotherapy, aiming to enhance the therapeutic efficacy of both agents [].

CpG Oligodeoxynucleotides (ODNs)

Compound Description: CpG ODNs are synthetic oligonucleotides containing unmethylated CpG dinucleotides, mimicking bacterial DNA. They activate the immune system through TLR9, triggering the production of pro-inflammatory cytokines and enhancing immune cell activity [].

Properties

CAS Number

926927-61-9

Product Name

Motolimod

IUPAC Name

2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide

Molecular Formula

C28H34N4O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30)

InChI Key

QSPOQCXMGPDIHI-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N

Solubility

Soluble in DMSO, not in water

Synonyms

VTX-2337; VTX 2337; VTX2337; Motolimod.

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.